molecular formula C13H14N2O3 B2938058 N-(1,3-dioxoisoindol-5-yl)pentanamide CAS No. 683235-05-4

N-(1,3-dioxoisoindol-5-yl)pentanamide

Cat. No.: B2938058
CAS No.: 683235-05-4
M. Wt: 246.266
InChI Key: AGJQRADZAKYVCI-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)pentanamide (CAS 683235-05-4) is a synthetic compound featuring a phthalimide (isoindole-1,3-dione) core, a scaffold renowned in medicinal chemistry for its versatility and broad spectrum of biological activities . The molecule has a molecular weight of 246.26 g/mol and a molecular formula of C13H14N2O3 . Its structure consists of the planar, hydrophobic phthalimide ring system, which facilitates the traversal of biological membranes, substituted at the 5-position with a pentanamide side chain that introduces additional lipophilicity and potential for hydrogen bonding . The research significance of this compound is primarily derived from its membership in the phthalimide family, which has been extensively investigated for its diverse therapeutic potential . Phthalimide derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects . Notable examples include thalidomide and its analogues (lenalidomide, pomalidomide), which are potent immunomodulators used in oncology . While specific, published biological data for this compound is absent from current literature, its structural similarity to these bioactive derivatives positions it as a promising, unexplored candidate for chemical biology and drug discovery research . It represents a valuable building block for probing structure-activity relationships (SAR) within the phthalimide class and for screening in biological assays to uncover novel activities. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15-12(9)17/h5-7H,2-4H2,1H3,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJQRADZAKYVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of N 1,3 Dioxoisoindol 5 Yl Pentanamide

Established Synthetic Pathways for N-(1,3-dioxoisoindol-5-yl)pentanamide

The synthesis of this compound can be approached through several established methods primarily used for preparing N-substituted phthalimides and acylamino compounds. These pathways generally involve the formation of the phthalimide (B116566) ring system from a substituted phthalic acid or anhydride (B1165640) precursor.

A foundational method for synthesizing phthalimides is the reaction of phthalic anhydride with a primary amine. nih.govresearchgate.net For the target molecule, a plausible two-step approach begins with a substituted phthalic anhydride.

Step 1: Formation of 5-Aminoisoindoline-1,3-dione. The synthesis can commence with 4-aminophthalic anhydride, which is reacted with ammonia (B1221849) or a protected amine. The initial reaction is a nucleophilic attack by the amine on one of the anhydride's carbonyl carbons, leading to the opening of the ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration, yielding 5-aminoisoindoline-1,3-dione.

Step 2: Acylation of the Amino Group. The resulting 5-aminoisoindoline-1,3-dione possesses a primary aromatic amino group that can be readily acylated. Reaction with pentanoyl chloride or pentanoic anhydride in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) would introduce the pentanamide (B147674) side chain, affording the final product, this compound.

This sequence allows for the controlled construction of the molecule by first forming the core phthalimide structure and then appending the side chain.

Table 1: Plausible Synthesis via Phthalic Anhydride Reaction

StepReactant 1Reactant 2Key Reagents/ConditionsIntermediate/Product
14-Aminophthalic AnhydrideAmmoniaHeat (Thermal Condensation)5-Aminoisoindoline-1,3-dione
25-Aminoisoindoline-1,3-dionePentanoyl ChloridePyridine or TriethylamineThis compound

Alternative synthetic strategies leverage different catalysts or conditions to achieve the formation of the phthalimide ring.

Thermal Condensation: This is one of the most direct methods for creating N-substituted phthalimides and is closely related to the pathway described in 2.1.1. Generally, it involves heating a primary amine with phthalic anhydride, often in a high-boiling solvent such as glacial acetic acid, to facilitate the dehydration and cyclization process. In the context of the target molecule, this could involve the direct reaction of 4-aminophthalic anhydride with an appropriate nitrogen source, followed by acylation.

Imidazole-Promoted Synthesis: Imidazole can serve as a catalyst for the synthesis of N-substituted phthalimides from phthalic acid and N,N'-disubstituted ureas under solventless thermal conditions. Imidazole is believed to activate the carboxylic acid groups of phthalic acid, facilitating the reaction. While less direct for this specific target, a hypothetical pathway could involve a suitably substituted phthalic acid and a urea (B33335) derivative, though this is less common than anhydride-based routes.

Diverse Chemical Reactions Undergone by this compound

The chemical reactivity of this compound is dictated by its three main structural components: the aromatic ring, the phthalimide group, and the pentanamide side chain.

The phthalimide moiety is generally robust and resistant to oxidation under standard conditions. The primary sites susceptible to oxidation are the aromatic ring and the aliphatic pentanamide chain.

Side-Chain Oxidation: The pentyl group of the pentanamide side chain could be susceptible to oxidation, particularly at the benzylic-like position (alpha to the aromatic ring, if applicable) or at the terminal methyl group, depending on the oxidizing agent used. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions could potentially lead to cleavage of the side chain or formation of carboxylic acids.

Aromatic Ring Oxidation: The benzene (B151609) ring of the phthalimide core is electron-deficient due to the two carbonyl groups, making it resistant to electrophilic attack and oxidation. However, under very forcing conditions, degradation of the aromatic system could occur.

Characterization of oxidation products would typically involve techniques such as NMR spectroscopy to identify changes in the side chain structure and mass spectrometry to confirm the change in molecular weight due to the addition of oxygen atoms.

The carbonyl groups within the molecule are the primary targets for reduction.

Reduction of Imide Carbonyls: The two carbonyl groups of the phthalimide ring can be reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would typically reduce both the imide and the amide carbonyls to methylene (B1212753) groups (CH₂), yielding a substituted isoindoline (B1297411) derivative. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might selectively reduce one of the imide carbonyls to a hydroxyl group, leading to a hydroxylactam.

Reduction of Amide Carbonyl: The carbonyl group of the pentanamide side chain can also be reduced. Strong hydrides like LiAlH₄ will reduce the amide to an amine, converting the N-pentanamide group into an N-pentylamine group.

Table 2: Potential Reduction Reactions and Products

Reducing AgentFunctional Group(s) AffectedPlausible Product(s)
LiAlH₄Imide and Amide Carbonyls5-(Pentylamino)isoindoline
NaBH₄Imide Carbonyls (selective)5-(Pentanamido)-3-hydroxyisoindolin-1-one

Substitution reactions can occur on the aromatic ring or at the carbonyl carbons.

Electrophilic Aromatic Substitution: The phthalimide ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the imide group. The N-acyl group is an ortho-, para-directing activator. The interplay between the deactivating imide and the activating acylamino group would direct incoming electrophiles. For example, nitration or halogenation would likely occur at the position ortho to the acylamino group (position 6) due to its activating effect.

Nucleophilic Substitution (Hydrolysis): Both the imide and the amide linkages are susceptible to hydrolysis under acidic or basic conditions.

Imide Hydrolysis: Treatment with aqueous acid or base can open the phthalimide ring to form a substituted phthalamic acid derivative. More vigorous conditions can lead to the formation of 4-(pentanamido)phthalic acid and ammonia.

Amide Hydrolysis: The pentanamide side chain can also be hydrolyzed under strong acidic or basic conditions to yield 5-aminoisoindoline-1,3-dione and pentanoic acid. Selective hydrolysis would depend on the specific reaction conditions.

Considerations for Scalable Industrial Production Methods

The transition from laboratory-scale synthesis to scalable industrial production of this compound necessitates a comprehensive evaluation of various chemical, engineering, and economic factors. The primary objective is to develop a robust, efficient, and cost-effective manufacturing process that ensures consistent product quality and purity while adhering to stringent regulatory standards. Key considerations in this scale-up process include process optimization, selection of appropriate reactor technologies, development of efficient purification strategies, and a thorough techno-economic analysis.

A critical aspect of scalable production is the optimization of the synthetic route. While laboratory methods may prioritize yield and purity for small batches, industrial processes must also consider factors such as atom economy, the cost and availability of raw materials, reaction times, and energy consumption. For the synthesis of this compound, this would involve a detailed study of the reaction conditions for the amidation reaction between 5-amino-isoindoline-1,3-dione and pentanoyl chloride or a related activated derivative of pentanoic acid.

Process parameters such as temperature, pressure, catalyst loading, and solvent selection must be meticulously optimized to maximize throughput and minimize waste. numberanalytics.comdst.gov.in The choice of solvent, for instance, is critical, as it not only affects reaction kinetics but also has significant implications for downstream processing and environmental impact. An ideal solvent for industrial scale would be low-cost, non-toxic, and easily recoverable.

The selection of reactor technology is another pivotal consideration. While batch reactors are commonly used in laboratory settings, continuous flow reactors can offer significant advantages for large-scale production, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater consistency in product quality. nih.gov For a potentially exothermic amidation reaction, a continuous flow setup could provide better temperature control, thus preventing the formation of impurities.

Regulatory compliance is a non-negotiable aspect of pharmaceutical intermediate manufacturing. globalpharmatek.com The production process must adhere to Good Manufacturing Practices (GMP) as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.govcomplianceonline.comqualio.com This includes stringent quality control of raw materials and the final product, thorough documentation of all manufacturing steps, and validation of analytical methods. umd.edu The impurity profile of this compound must be well-characterized and controlled within acceptable limits. fda.gov

The following interactive data tables illustrate key considerations in the scalable production of this compound, based on generalized principles for similar chemical entities.

Table 1: Illustrative Process Parameter Optimization for the Amidation Step

ParameterLab-Scale ConditionOptimized Industrial-Scale ConditionRationale for Change
Solvent Dichloromethane (DCM)TolueneLower cost, higher boiling point for better temperature control, and potentially easier recovery.
Base TriethylaminePotassium CarbonateSignificantly lower cost, easier to handle on a large scale, and environmentally benign.
Temperature 0 °C to Room Temperature50-60 °CIncreased reaction rate, leading to shorter batch times and higher throughput.
Reagent Addition Manual, rapid additionControlled, slow addition via pumpBetter management of reaction exotherm and prevention of localized high concentrations, reducing impurity formation.

Table 2: Comparison of Potential Industrial Purification Methods

Purification MethodAdvantagesDisadvantagesEstimated Purity
Recrystallization Cost-effective, highly scalable, can yield high purity product.Dependent on suitable solvent system, potential for product loss in mother liquor.>99.5%
Preparative HPLC High resolution and purity.High cost of equipment and solvents, not ideal for very large quantities.>99.9%
Membrane Filtration Energy-efficient, can be operated continuously. biosynce.comMembrane fouling can be an issue, may not remove all impurities effectively.98-99.5%
Slurry Resuspension Simple, low-cost method for removing soluble impurities.May not be effective for all impurity profiles, can lead to product loss.95-99%

Table 3: Hypothetical Techno-Economic Analysis Summary

Cost ComponentEstimated Contribution to Total Cost (%)Key Influencing Factors
Raw Materials 45-55%Price of 5-amino-isoindoline-1,3-dione and pentanoyl chloride, solvent costs.
Utilities (Energy & Water) 15-20%Reaction temperature, distillation for solvent recovery, drying conditions.
Labor 10-15%Level of automation in the process.
Capital Depreciation 8-12%Cost of reactors, purification equipment, and other infrastructure.
Waste Disposal 5-8%Volume and nature of waste streams, efficiency of solvent recovery.
Quality Control & Regulatory 3-5%Extent of in-process controls and final product testing required.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of N 1,3 Dioxoisoindol 5 Yl Pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal integration, both ¹H NMR and ¹³C NMR spectroscopy offer a complete picture of the molecular structure of N-(1,3-dioxoisoindol-5-yl)pentanamide.

Proton NMR (¹H NMR) spectroscopy provides precise information regarding the number of different types of protons and their respective chemical environments. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the isoindole ring, the aliphatic protons of the pentanamide (B147674) chain, and the amide N-H proton.

The aromatic region of the spectrum is expected to show signals for the three protons on the substituted benzene (B151609) ring of the isoindole moiety. The proton environments are influenced by the positions of the dioxo and pentanamide groups. The protons on the pentanamide chain would appear in the aliphatic region of the spectrum. The terminal methyl group (CH₃) is expected to be a triplet, while the methylene (B1212753) groups (CH₂) adjacent to it would show more complex splitting patterns (e.g., sextet and quintet) due to coupling with neighboring protons. The methylene group alpha to the amide carbonyl will likely appear as a triplet. The amide proton (N-H) is anticipated to be a broad singlet, with its chemical shift being solvent-dependent.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H7.8 - 8.2m-
Amide N-H~8.0br s-
-CH₂- (alpha to C=O)~2.4t~7.5
-CH₂- (beta to C=O)~1.7sextet~7.5
-CH₂- (gamma to C=O)~1.4quintet~7.5
-CH₃ (terminal)~0.9t~7.4

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show two distinct signals for the carbonyl carbons of the isoindole-1,3-dione moiety and one for the amide carbonyl, all in the downfield region (typically 160-180 ppm). The aromatic carbons of the isoindole ring will appear in the range of 120-140 ppm. The aliphatic carbons of the pentanamide side chain will be observed in the upfield region of the spectrum (typically 10-40 ppm).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imide C=O~168
Amide C=O~173
Aromatic C-N~135
Aromatic C-C=O~132
Aromatic C-H120 - 125
Aliphatic -CH₂- (alpha to C=O)~37
Aliphatic -CH₂-28 - 29
Aliphatic -CH₂-~22
Aliphatic -CH₃~14

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The presence of the N-H group in the amide linkage would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected to appear just above and below 3000 cm⁻¹, respectively. The most prominent peaks in the spectrum are anticipated to be the C=O stretching vibrations. The two imide carbonyl groups are expected to show characteristic symmetric and asymmetric stretching bands, while the amide carbonyl will also have a strong absorption. The C-N stretching vibration and N-H bending vibration will also be present, providing further evidence for the amide and imide functionalities.

Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amide)3300 - 3500Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 2960Stretch
C=O (Imide, asymmetric)1750 - 1790Stretch
C=O (Imide, symmetric)1680 - 1720Stretch
C=O (Amide I)1630 - 1680Stretch
N-H (Amide II)1510 - 1570Bend
C-N1200 - 1350Stretch

Note: These are expected ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₃H₁₄N₂O₃, the expected molecular weight is approximately 246.26 g/mol . ontosight.ai High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and, consequently, the molecular formula.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, fragmentation is likely to occur along the pentanamide side chain, leading to the loss of alkyl fragments. The isoindole-1,3-dione ring is relatively stable and may appear as a prominent fragment in the spectrum.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment Fragmentation Pathway
246[C₁₃H₁₄N₂O₃]⁺Molecular Ion (M⁺)
189[C₁₀H₅N₂O₂]⁺Loss of the pentyl group from the amide
173[C₈H₄NO₂]⁺Cleavage of the amide bond
86[C₅H₁₂NO]⁺Alpha-cleavage of the amide
71[C₅H₁₁]⁺Loss of the isoindole-1,3-dione-amide fragment
43[C₃H₇]⁺Loss of a propyl group from the pentanamide chain

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.

Mechanistic Investigations of N 1,3 Dioxoisoindol 5 Yl Pentanamide Molecular Interactions

Elucidating Specific Molecular Targets and Biochemical Pathways

Based on studies of analogous isoindole-1,3-dione derivatives, several potential molecular targets and biochemical pathways can be hypothesized for N-(1,3-dioxoisoindol-5-yl)pentanamide. Research on similar compounds has pointed towards involvement in pathways related to inflammation, cancer, and neurodegenerative diseases. rsc.orgmdpi.comnih.gov

For instance, some isoindole-1,3-dione derivatives have been identified as inhibitors of ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase involved in various cancers. rsc.org This suggests a potential role in modulating cell signaling pathways related to cell growth, proliferation, and survival.

Furthermore, the structural similarity to thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, suggests that a primary molecular target could be the protein cereblon (CRBN). mdpi.com The interaction with cereblon is central to the therapeutic effects of these well-known drugs, which are used in the treatment of multiple myeloma and other hematological malignancies. This interaction leads to the ubiquitination and subsequent degradation of specific substrate proteins, thereby modulating various downstream cellular processes.

The isoindole core is also found in compounds investigated for their effects on neuroinflammatory pathways and their potential as treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov This points to possible interactions with molecular targets within the central nervous system.

Analysis of Enzyme and Receptor Binding Modulations

The isoindole-1,3-dione scaffold is a versatile platform for designing enzyme inhibitors and receptor modulators. While specific binding data for this compound is scarce, studies on related compounds offer insights into potential interactions.

Enzyme Inhibition:

Derivatives of isoindoline-1,3-dione have been shown to inhibit various enzymes. For example, certain analogs act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.comnih.gov The nature and position of substituents on the isoindole ring and its N-substituent play a crucial role in determining the inhibitory potency and selectivity for COX-1 versus COX-2.

Other studies have demonstrated the potential for isoindoline-1,3-dione derivatives to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the management of Alzheimer's disease. nih.gov The inhibitory activity is influenced by the specific structural features of the molecule that allow it to interact with the active site of these enzymes.

The table below summarizes the enzyme inhibitory activities of some representative isoindole-1,3-dione derivatives.

Compound ClassTarget EnzymeObserved Activity
N-alkyl-isoindoline-1,3-dionesCyclooxygenase (COX)Inhibition of COX-1 and COX-2 mdpi.comnih.gov
Isoindoline-1,3-dione DerivativesRSK2Moderate inhibitory potency (IC50 ~0.5 µM) rsc.org
Isoindoline-1,3-dione DerivativesAcetylcholinesterase (AChE)Inhibitory activity with IC50 values at the micromole level nih.gov
Isoindoline-1,3-dione DerivativesButyrylcholinesterase (BuChE)Inhibitory activity with IC50 values at the micromole level nih.gov

Receptor Binding:

While less commonly reported for this specific subclass, the broader family of nitrogen-containing heterocyclic compounds, including isoindoline (B1297411) derivatives, has been explored for receptor binding activity. The specific nature of the side chains and substituents would be critical in determining any potential receptor interactions.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies on isoindole-1,3-dione derivatives have provided valuable insights into the structural requirements for various biological activities. researchgate.net Although specific SAR data for this compound is not available, general principles can be inferred from related compounds.

For enzyme inhibitors, the nature of the substituent on the nitrogen atom of the isoindole core is a key determinant of activity. For instance, in the case of COX inhibitors, the introduction of a piperazine (B1678402) ring linked to the N-methylphthalimide can influence lipophilicity and affinity for the enzyme's active site. nih.gov

In the context of antimicrobial and anticancer activities, SAR analyses have indicated that the lipophilic properties of the compounds can enhance their efficacy. researchgate.net Halogenation of the isoindole-1,3-dione moiety has been shown to increase these activities, with brominated derivatives often being more effective than chlorinated ones. researchgate.net

The pentanamide (B147674) side chain in this compound introduces a degree of flexibility and potential for hydrogen bonding, which could influence its binding to biological targets. Variations in the length and branching of this alkyl chain in analogous compounds would be expected to impact biological activity.

The table below outlines some general SAR observations for isoindole-1,3-dione derivatives.

Structural ModificationImpact on Biological Activity
Substitution on the Nitrogen AtomSignificantly influences enzyme inhibitory activity and selectivity. nih.gov
Halogenation of the Isoindole RingCan enhance antimicrobial and anticancer activities. researchgate.net
Lipophilicity of SubstituentsIncreased lipophilicity may correlate with enhanced antimicrobial, antileishmanial, and antiproliferative activity. researchgate.net
Linker between Isoindole Core and other MoietiesThe nature and length of a linker can affect binding to target enzymes like cholinesterases. nih.gov

Computational Chemistry and in Silico Modeling Approaches for N 1,3 Dioxoisoindol 5 Yl Pentanamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netcapes.gov.br By calculating the electron density, DFT can elucidate a molecule's geometry, energy levels, and distribution of charges. For a compound like N-(1,3-dioxoisoindol-5-yl)pentanamide, these calculations provide fundamental insights into its stability and chemical reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and less stable.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological macromolecules, such as proteins and nucleic acids. For instance, in a study of a related isoindole derivative, DFT calculations revealed that the HOMO was localized over the substituted aromatic ring, while the LUMO was primarily located over the indole (B1671886) moiety, pinpointing the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Illustrative Conceptual DFT Parameters for a Phthalimide (B116566) Derivative This table presents example data for a related phthalimide compound to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

ParameterValueImplication
HOMO Energy-6.5 eVRegion of electron donation
LUMO Energy-1.9 eVRegion of electron acceptance
HOMO-LUMO Gap (ΔE)4.6 eVIndicates high kinetic stability
Dipole Moment3.2 DebyeMeasures the molecule's overall polarity
Electron Affinity1.8 eVPropensity to accept an electron
Ionization Potential6.4 eVEnergy required to remove an electron

Data modeled after findings for phthalimide derivatives in computational studies. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jmpas.comnih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.com A lower (more negative) binding energy indicates a more stable and favorable interaction. Docking simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. researchgate.net

For example, in studies on other N-substituted isoindoline-1,3-dione derivatives, molecular docking was used to predict their binding affinity to enzymes like acetylcholinesterase (AChE) and cyclooxygenases (COX). nih.govmdpi.com Docking of one series of derivatives against AChE yielded binding affinities ranging from -8.2 to -10.2 kcal/mol, suggesting the formation of stable complexes. mdpi.com In another study targeting the TGF-β pathway, phthalimide derivatives showed strong binding affinities to the ALK5 kinase, with the best compound having a binding energy of -12.28 kcal/mol. mdpi.com These simulations guide the rational design of more potent inhibitors by identifying which parts of the molecule are key for target engagement.

Table 2: Example Molecular Docking Results for Phthalimide Derivatives Against ALK5 Kinase This table shows representative binding energies for various phthalimide derivatives docked against the ALK5 kinase binding site (PDB: 1RW8), as reported in a computational design study. This illustrates the type of data generated in docking simulations.

Compound IDBinding Energy (kcal/mol)
Derivative P2-7.22
Derivative P4-11.42
Derivative P7-12.28
Derivative P10-8.99
Derivative P11-7.50
Capecitabine (Control)-6.95

Data sourced from a study on N-substituted isoindoline-1,3-dione derivatives. mdpi.com

In Silico Pharmacokinetic Assessments, Including ADMET Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to computationally screen compounds like this compound for desirable drug-like properties. sci-hub.senih.gov This early-stage assessment helps to identify potential liabilities and reduces the likelihood of late-stage failures in drug development. nih.gov

Various computational models predict key ADMET parameters. For example, Lipinski's "Rule of Five" is a widely used guideline to assess drug-likeness and predict oral bioavailability based on molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. plos.org Other tools, such as SwissADME and ADMETlab 2.0, provide more comprehensive predictions. plos.orgnih.gov

Table 3: Representative In Silico ADMET Profile for a Series of Phthalimide-Based Compounds This table provides an illustrative example of an ADMET profile for a hypothetical series of phthalimide analogs, demonstrating the parameters typically evaluated. Specific data for this compound is not available in the cited literature.

ParameterCompound ACompound BCompound CDesirable Range
Molecular Weight ( g/mol )246.26310.35354.33< 500
LogP2.153.504.21< 5
H-Bond Donors112< 5
H-Bond Acceptors345< 10
GI AbsorptionHighHighLowHigh
BBB PermeantNoNoNoVaries by target
CYP2D6 InhibitorNoYesYesNo
AMES ToxicityNon-toxicNon-toxicNon-toxicNon-toxic

Data based on typical outputs from ADMET prediction software like SwissADME. plos.orgaip.org

Computational Design and Lead Optimization Strategies for Phthalimide Derivatives

Computational chemistry is central to the design of new phthalimide derivatives and the optimization of lead compounds. nih.govdepositolegale.it Lead optimization is an iterative process where a promising "hit" compound, identified through screening, is systematically modified to improve its potency, selectivity, and ADMET properties. frontiersin.org

Computational strategies guide this process in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, helping to predict the potency of newly designed analogs. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity, providing a template for designing new molecules with similar or improved properties. frontiersin.org

Structure-based drug design, which relies on molecular docking results, allows medicinal chemists to visualize how a compound binds to its target. nih.gov This knowledge enables the rational design of modifications to enhance binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket in the binding site, a chemist might add a corresponding hydrophobic group to the ligand to improve its fit and potency. This integrated approach of design, synthesis, and computational evaluation accelerates the discovery of optimized drug candidates from the phthalimide class. mdpi.comnih.gov

Biological Activities and Mechanistic Insights from Pre Clinical Research of N 1,3 Dioxoisoindol 5 Yl Pentanamide

Antimicrobial Activity Investigations of N-(1,3-dioxoisoindol-5-yl)pentanamide and Related Derivatives

The phthalimide (B116566) scaffold is a key structural motif in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. Research into N-substituted phthalimides has revealed that the nature of the substitution plays a crucial role in determining the potency and spectrum of their antibacterial and antifungal effects.

Antibacterial Efficacy Studies (e.g., against Staphylococcus aureus, Escherichia coli)

Phthalimide derivatives have been the subject of numerous studies to evaluate their efficacy against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli. redalyc.org Novel thiophthalimide (B14152962) derivatives have demonstrated potent antimicrobial activity against these bacteria. nih.gov Similarly, other synthesized phthalimide analogs have shown good zones of inhibition against E. coli at micromolar concentrations. bohrium.com

One notable derivative, N-butylphthalimide (NBP), which shares a similar alkyl chain feature with this compound, has been shown to effectively inhibit biofilm formation in pathogenic bacteria, including uropathogenic E. coli and S. aureus. nih.govresearchgate.net This suggests that the lipophilic nature of the alkyl substituent may be important for antibacterial activity. Another study highlighted a phthalimide aryl ester derivative that showed activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. bohrium.com

Phthalimide DerivativeBacterial StrainObserved ActivityReference
N-butylphthalimide (NBP)Staphylococcus aureusInhibition of biofilm formation nih.govresearchgate.net
N-butylphthalimide (NBP)Escherichia coli (uropathogenic)Inhibition of biofilm formation nih.govresearchgate.net
Phthalimide Aryl Ester (Compound 3b)Staphylococcus aureusMIC = 128 µg/mL bohrium.com
Various N-substituted PhthalimidesStaphylococcus aureusVariable activity, some derivatives showed good inhibition redalyc.org
Various N-substituted PhthalimidesEscherichia coliVariable activity, some derivatives showed good inhibition redalyc.org

Antifungal Efficacy Studies (e.g., against Candida tropicalis, Alternaria solani, Botrytis cinerea, Candida albicans)

The antifungal properties of phthalimide derivatives are well-documented, with some compounds like Folpet and Captan being established fungicides. nih.gov Research has extended to various other N-substituted phthalimides against a range of fungal pathogens, including those affecting humans and plants.

Studies have demonstrated that N-substituted phthalimides possess significant antifungal activity against the plant pathogens Botrytis cinerea and Alternaria solani. nih.govnih.gov The structure-activity relationship in these studies revealed that appropriate alkyl chain substitutions could enhance antifungal efficacy. nih.gov For instance, N-vinylphthalimide was identified as a promising candidate against B. cinerea with a half-maximal inhibitory concentration (IC50) of 7.92 µg/mL, while 8-[4-(phthalimide-2-yl) butyloxy] quinoline (B57606) was most effective against A. solani with an IC50 of 10.85 µg/mL. nih.gov

Against human fungal pathogens, phthalimide derivatives have shown notable activity against Candida species. One study found that a phthalimide aryl ester derivative exhibited an MIC of 128 µg/mL against both Candida albicans and Candida tropicalis. bohrium.commdpi.com N-butylphthalimide (NBP) was identified as the most potent among six tested derivatives against C. albicans, with an MIC of 100 µg/ml. nih.gov This finding is particularly relevant to this compound, as the alkyl chain length is a key structural feature influencing activity. nih.gov

Phthalimide DerivativeFungal StrainObserved Activity (IC50 / MIC)Reference
Phthalimide Aryl Ester (Compound 3b)Candida albicansMIC = 128 µg/mL bohrium.commdpi.com
Phthalimide Aryl Ester (Compound 3b)Candida tropicalisMIC = 128 µg/mL bohrium.commdpi.com
N-butylphthalimide (NBP)Candida albicansMIC = 100 µg/mL nih.gov
N-vinylphthalimideBotrytis cinereaIC50 = 7.92 µg/mL nih.gov
8-[4-(phthalimide-2-yl) butyloxy] quinolineAlternaria solaniIC50 = 10.85 µg/mL nih.gov

Anti-biofilm and Anti-hyphal Effects in Fungal Pathogens

Biofilm formation and the transition from yeast to hyphal form are critical virulence factors for fungi like Candida albicans. The ability of phthalimide derivatives to interfere with these processes is a key area of research.

N-butylphthalimide (NBP) has been extensively studied for these effects. It dose-dependently inhibits biofilm formation at sub-inhibitory concentrations in both fluconazole-sensitive and resistant strains of C. albicans. nih.gov At a concentration of 50 µg/ml, NBP showed 96% biofilm inhibition. nih.gov Furthermore, NBP was found to markedly inhibit the hyphal formation and cell aggregation of C. albicans, altering its colony morphology. nih.govresearchgate.net Gene expression analysis provided mechanistic insight, revealing that NBP significantly downregulated important hyphal- and biofilm-associated genes, namely ECE1, HWP1, and UME6. nih.govresearchgate.net

Anticancer Activity Research of this compound and Phthalimide Analogs

The phthalimide core is integral to several anticancer agents, most notably thalidomide (B1683933) and its immunomodulatory analogs (IMiDs) like lenalidomide (B1683929) and pomalidomide. nih.gov Consequently, a wide array of novel phthalimide derivatives have been synthesized and evaluated for their potential as antiproliferative agents against various cancer cell lines. researchgate.net

In Vitro Inhibition of Cancer Cell Proliferation (e.g., A549 lung cancer cells, HeLa, K562, HL-60)

Pre-clinical studies have demonstrated the cytotoxic effects of various phthalimide derivatives against a panel of human cancer cell lines. For example, a series of new phthalimide derivatives containing disulfide bonds were evaluated against A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. bohrium.com Several of these compounds exhibited higher antiproliferative effects than the standard chemotherapeutic agent 5-fluorouracil. bohrium.com Specifically, compound 9b showed the best activity against A549 cells with an IC50 of 2.86 μM, while compounds 6b and 6c were highly effective against HeLa cells with IC50 values of 2.94 μM and 3.20 μM, respectively. bohrium.com

Other studies have also reported significant activity against HeLa cells. A separate investigation of forty-three phthalimide derivatives found that compounds C16, E11, and E16 showed the best antiproliferative activity against this cell line. redalyc.org Research on benzothiazole-containing phthalimides showed significant cytotoxicity towards K562 (chronic myelogenous leukemia) cells. bohrium.com Furthermore, related α-santonin derivatives have been shown to induce G2/M arrest and apoptosis in HL-60 (promyelocytic leukemia) cells. nih.govmums.ac.ir

Phthalimide Derivative TypeCell LineObserved Activity (IC50)Reference
Phthalimide-disulfide (Compound 9b)A549 (Lung)2.86 µM bohrium.com
Phthalimide-disulfide (Compound 6b)HeLa (Cervical)2.94 µM bohrium.com
Phthalimide-disulfide (Compound 6c)HeLa (Cervical)3.20 µM bohrium.com
Benzothiazole-phthalimideK562 (Leukemia)Significant cytotoxicity bohrium.com
Thiazole-phthalimide (Compound 5b)MCF-7 (Breast)0.2 µM nih.gov
α-santonin derivativesHL-60 (Leukemia)Induction of G2/M arrest and apoptosis mums.ac.ir

Mechanistic Pathways of Apoptosis Induction

The cytotoxic effects of many phthalimide derivatives are attributed to their ability to induce apoptosis, or programmed cell death. nih.gov Studies have begun to unravel the specific molecular pathways involved.

Research on certain phthalimide-thiazole derivatives indicates that they induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govmums.ac.ir This is supported by evidence of DNA fragmentation and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Further investigation into the expression of apoptosis-related genes showed that these compounds could modulate levels of BAX (pro-apoptotic) and BCL-2 (anti-apoptotic) proteins. mums.ac.ir One study on a phthalimide derivative in Sarcoma 180 cells demonstrated that it triggered apoptosis via membrane disruption, DNA fragmentation, and mitochondrial depolarization in a time- and dose-dependent manner. researchgate.net The activation of caspase-3 is a recurring finding in the mechanism of action for cytotoxic phthalimides, confirming its importance for inducing cell death. bohrium.com

Modulation of Cellular Signaling Pathways and Tumor Growth Inhibition

Substituted isoindoline-1,3-diones, a class of compounds to which this compound belongs, have demonstrated potential as cytotoxic agents against various cancer cell lines. nih.gov Research on related compounds, specifically [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids, has shown efficacy in inhibiting the growth of leukemia (L1210), T-cell leukemia (Tmolt-3), and cervical cancer (HeLa-S3) cells. nih.gov The primary mechanism of action identified for these derivatives involves the disruption of de novo purine (B94841) synthesis, a critical pathway for DNA and RNA production in cancer cells. nih.gov

The inhibition of purine synthesis occurs at two key regulatory enzymes: PRPP amido transferase and IMP dehydrogenase. nih.gov By targeting these enzymes, the compounds lead to a reduction in the intracellular pools of purine nucleotides, such as d(GTP). nih.gov This depletion of essential building blocks for nucleic acid synthesis ultimately hampers DNA replication and transcription, leading to cell death. nih.gov Furthermore, studies have indicated that these compounds can induce DNA strand scission, further contributing to their cytotoxic effects and the inhibition of tumor cell proliferation. nih.gov

More recent research on novel N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives has highlighted their anti-proliferative activity against breast cancer cells (MCF7). bohrium.com Among a series of synthesized compounds, certain derivatives displayed significant cytotoxicity, with half-maximal cytotoxic concentrations (CC50) comparable to the standard anticancer drug 5-Fluorouracil. bohrium.com Molecular docking studies suggest that these compounds may exert their effects by inhibiting NUDT5, an enzyme implicated in hormone signaling in breast cancer. bohrium.com

Table 1: Cytotoxic Activity of Selected N-(1,3-dioxoisoindolin-4-yl)acetamide Derivatives against MCF7 Cells

Compound CC50 (μM)
NPD-8 16.14 ± 2.08
NPD-12 11.26 ± 1.158
5-Fluorouracil (Standard) 11.219 ± 0.847

Anti-inflammatory Properties and Cytokine Modulation

The isoindole core structure is associated with anti-inflammatory properties. ontosight.ai Compounds belonging to this class are being investigated for their potential to modulate the production of cytokines, which are key signaling molecules in the inflammatory process. farmaciajournal.com

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) play a central role in initiating and sustaining inflammatory responses. nih.gov The overproduction of these cytokines is implicated in a variety of inflammatory diseases. nih.gov Research into N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, which share the core isoindoline-1,3-dione structure with this compound, has demonstrated their ability to suppress the production of TNF-α. farmaciajournal.com In studies involving stimulated spleen cells, these compounds effectively reduced the secretion of this key pro-inflammatory cytokine. farmaciajournal.com

The mechanism of cytokine inhibition by these compounds appears to be multifaceted. For instance, some plant-derived molecules with anti-inflammatory properties have been shown to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated cells. mdpi.com The inhibition of TNF-α is a critical therapeutic target for a range of inflammation-mediated diseases. mdpi.com

Pre-clinical in vivo studies on related isoindoline-1,3-dione derivatives have provided evidence of their anti-inflammatory effects. farmaciajournal.com In a study investigating N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, oral administration of these compounds was shown to reverse the lipopolysaccharide (LPS)-induced increase of TNF-α and IL-12 in the spleens of mice. farmaciajournal.com This demonstrates the potential of this class of compounds to modulate the inflammatory response in a whole-organism setting.

Furthermore, other studies on novel synthesized compounds with anti-inflammatory potential have utilized the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory activity in vivo. nih.govnih.gov In these studies, various derivatives have shown a significant reduction in paw edema, indicating their ability to suppress acute inflammation. nih.govnih.gov

Table 2: Effect of an N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-dione derivative (ZM5) on Cytokine Production

Cell Type Stimulant Treatment Effect on TNF-α Production
Spleen Cells LPS ZM5 Suppression
Spleen Cells LPS + PMA ZM5 Suppression

Antimalarial Activity Studies of Phthalimide Derivatives

The phthalimide scaffold, which is a key structural feature of this compound, is recognized for its potential in the development of new antimalarial agents. selleck.co.jp The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel therapeutics with unique mechanisms of action. nih.gov

Functionalized phthalimide analogs have been explored as promising candidates in the fight against malaria. selleck.co.jp These compounds have shown activity against various strains of P. falciparum and can target different stages of the parasite's life cycle. selleck.co.jp One study reported the synthesis of novel phthalimide-based piperazine (B1678402) conjugated analogs with anti-malarial properties. Another investigation focused on 4-aminoquinoline-based phthalimide compounds and their efficacy against chloroquine-resistant strains of the parasite. selleck.co.jp

The mechanism of action for some phthalimide derivatives as antimalarial agents has been linked to the inhibition of parasitic enzymes. For example, some derivatives have been investigated as inhibitors of plasmepsin II & IV. nih.gov More recent research has also pointed to the potential for these compounds to inhibit the P. falciparum cytochrome bc1 complex, a crucial component of the parasite's mitochondrial electron transport chain. nih.gov

Table 3: Antiplasmodial Activity of Selected Phthalimide Analogs against P. falciparum (3D7 strain)

Compound IC50 (nM)
10f 4200
12f 6800

Enzyme Inhibition Studies by this compound and Related Compounds

The structural characteristics of this compound and its analogs make them candidates for enzyme inhibition, a common mechanism of action for many therapeutic agents.

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type II diabetes mellitus. nih.gov By slowing down the breakdown of complex carbohydrates into glucose, alpha-glucosidase inhibitors can help to control post-meal blood sugar levels. nih.gov

A study on 4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives, which are structurally similar to this compound, investigated their in vitro antidiabetic activity by assessing their ability to inhibit α-glucosidase from Saccharomyces cerevisiae. The results indicated that all the tested compounds were potent inhibitors of the enzyme, with their inhibitory activity surpassing that of the standard drug, acarbose. The calculated half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 5.44 to 9.227 µM. These findings suggest that the 4-(1,3-dioxoisoindolin-2-yl)butanamide scaffold is a promising starting point for the development of new alpha-glucosidase inhibitors.

Table 4: Alpha-Glucosidase Inhibitory Activity of 4-(1,3-dioxoisoindolin-2-yl)butanamide Derivatives

Compound IC50 (µM)
5a 9.227
5b 7.331
5c 6.542
5d 5.440
5e 6.873
5f 8.765
Acarbose (Standard) Not specified in the provided text

Carbonic Anhydrase Inhibition

The phthalimide scaffold has been incorporated into molecules designed as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are metalloenzymes that play crucial roles in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov

A study on phthalimide-capped benzene (B151609) sulfonamides revealed potent inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. nih.govnih.gov One particular compound from this series demonstrated significant potency, inhibiting hCA I with an inhibition constant (Ki) of 28.5 nM and hCA II with a Ki of 2.2 nM. nih.govnih.gov This level of inhibition was notably stronger than that of the standard inhibitor acetazolamide (B1664987) (Ki = 250 nM for hCA I and 12 nM for hCA II). nih.gov Furthermore, this compound showed a 14-fold selectivity for the hCA II isoform over hCA I. nih.govnih.gov

In another investigation, a series of hydantoins incorporating phthalimides were synthesized and tested against several human CA isoforms. tandfonline.comtandfonline.com While these hybrids were inactive against hCA I and generally ineffective against hCA II, they exhibited moderate inhibitory effects on isoforms hCA VI, hCA VII, and the tumor-associated hCA IX, with Ki values in the submicromolar to micromolar range. tandfonline.comtandfonline.com These findings suggest that the phthalimide structure can be a valuable component in the design of isoform-selective carbonic anhydrase inhibitors. tandfonline.com

Table 1: Carbonic Anhydrase Inhibition by Phthalimide Derivatives

Compound Series Target Isoform Inhibition Constant (Ki) Reference
Phthalimide-capped benzene sulfonamide (Compound 1) hCA I 28.5 nM nih.govnih.gov
Phthalimide-capped benzene sulfonamide (Compound 1) hCA II 2.2 nM nih.govnih.gov
Acetazolamide (Standard) hCA I 250 nM nih.gov
Acetazolamide (Standard) hCA II 12 nM nih.gov
Phthalimide-hydantoin hybrids hCA VI, VII, IX Submicromolar to micromolar ranges tandfonline.comtandfonline.com

Other Investigated Biological Activities of Phthalimide Scaffolds

The phthalimide moiety is recognized as a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities in preclinical studies. researchgate.netrsc.orgmdpi.com

Phthalimide derivatives have been investigated for their potential to alleviate pain. researchgate.netijpsr.comnih.gov A study of N-arylmethylideneamino derivatives of phthalimide and 4-nitro phthalimide found several compounds to be potent analgesics in the acetic acid-induced writhing test in mice. nih.gov In a separate study, newly synthesized derivatives of isoindoline-1,3-dione were evaluated, with one compound, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, demonstrating analgesic activity 1.6 times higher than the reference drug metamizole (B1201355) sodium. mdpi.comresearchgate.net Another series of tetrahydrophthalimides was tested for antinociceptive activity, with the most active compound proving to be about 5-fold more potent than reference drugs like acetylsalicylic acid and paracetamol in writhing tests. researchgate.net

The anticonvulsant potential of phthalimide derivatives has been a significant area of research since the discovery of the anticonvulsant properties of thalidomide. thepharmajournal.com Various N-substituted phthalimides have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. thepharmajournal.comuj.edu.plnih.govnih.gov

One study explored N-phenyl phthalimide derivatives as rigidified analogues of ameltolide, finding them to be potent in the MES test, which is indicative of a phenytoin-like profile. nih.gov Research on 4-amino-N-phenylphthalimides identified that compounds with small, lipophilic groups on the N-phenyl ring were the most potent against MES-induced seizures. nih.gov Another study synthesized two series of phthalimides, N-phenoxyalkyl and N-alkenyl/alkinyl derivatives, and found that an alkinyl derivative was the most active in both MES and scMet tests. nih.gov The mechanism for some of these derivatives is believed to involve the antagonism of sodium channels. nih.gov

Table 2: Anticonvulsant Screening of Phthalimide Derivatives

Derivative Class Animal Model Test Activity Noted Reference
N-phenyl phthalimides Mice MES Potent activity nih.gov
4-amino-N-phenylphthalimides Mice MES Potent activity nih.gov
N-alkinyl phthalimides Mice MES, scMet Most active of series nih.gov
N-substituted phthalimides Mice PTZ Good activity for select compounds thepharmajournal.com

The potential of the phthalimide moiety to lower lipid levels has been demonstrated in rodent models. nih.gov A study of N-substituted phthalimide derivatives indicated that the phthalimide group itself possesses hypolipidemic activity. nih.govacs.org Compounds with substituent chain lengths of four carbon or oxygen atoms showed the most promising results in the series tested. nih.gov Specifically, 1-N-phthalimidobutan-3-one was shown to have a dose-dependent hypolipidemic effect. nih.gov Another study involving a series of N-aryl- or N-(1,2,4-triazol-yl)-phthalimides found that all tested compounds exhibited hypolipidemic activity, with one compound significantly reducing both plasma cholesterol and triglyceride levels in mice. researchgate.netnih.gov

The phthalimide scaffold has been explored for its potential as an antiviral agent, including against the Human Immunodeficiency Virus (HIV). rsc.org A series of novel N-substituted phthalimide derivatives were synthesized and screened for their antiviral activity against HIV-1 and HIV-2 in MT-4 cells. slideshare.netipindexing.com However, in this particular study, none of the synthesized compounds demonstrated significant anti-HIV activity. slideshare.net

The cytotoxic effects of phthalimide derivatives against various cell lines have been documented in numerous studies. This activity is fundamental to the investigation of their potential as anticancer agents.

In one study, N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides were shown to be cytotoxic against several cultured cell lines. nih.gov The mechanism of action for three representative compounds was found to involve the inhibition of DNA synthesis and the activity of enzymes such as DNA polymerase alpha and dihydrofolate reductase. nih.gov Another investigation screened forty-three phthalimide derivatives against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines, as well as a normal murine fibroblast line (3T3). redalyc.org Certain compounds showed a significant decrease in the proliferation of HeLa cells while having a low effect on the normal 3T3 cell line, suggesting some selectivity. redalyc.org

A series of N-substituted phthalimide derivatives, synthesized for anti-HIV testing, also exhibited cytotoxicity in uninfected MT-4 cells, with CC50 (half-maximal cytotoxic concentration) values ranging from 84 to 125 µg/ml. slideshare.netipindexing.com Additionally, N-glycoside derivatives of phthalimide have been synthesized, with some showing significant cytotoxic activity, exceeding 50% inhibition at 125 µg/mL against the human cancer cell line Hep-2. researchgate.net

Table 3: In Vitro Cytotoxicity of Phthalimide Scaffolds

Compound Series Cell Line(s) Finding Reference
N-pyridinyl & N-quinolinyl phthalimides L1210 leukemia, others Demonstrated cytotoxicity; inhibited DNA synthesis nih.gov
Various N-substituted phthalimides HeLa, HepG2, 4T1 Select compounds decreased cancer cell proliferation with low effect on normal 3T3 cells redalyc.org
N-substituted phthalimides MT-4 CC50 values ranged from 84-125 µg/ml slideshare.netipindexing.com
N-glycoside phthalimide derivatives Hep-2 >50% inhibition at 125 µg/mL researchgate.net

Future Research Directions and Translational Perspectives for N 1,3 Dioxoisoindol 5 Yl Pentanamide

Design and Synthesis of Novel Analogues with Targeted Bioactivity Enhancements

The core structure of N-(1,3-dioxoisoindol-5-yl)pentanamide offers multiple avenues for synthetic modification to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies on related isoindoline-1,3-dione derivatives have demonstrated that modifications at various positions can significantly impact their therapeutic properties. nih.govrsc.org

Future synthetic strategies could focus on several key areas:

Modification of the Pentanamide (B147674) Side Chain: The length, branching, and incorporation of cyclic structures or heteroatoms within the pentanamide chain could influence the compound's lipophilicity, solubility, and interaction with biological targets. For instance, introducing aromatic rings or other functional groups could lead to new interactions with protein binding pockets.

Substitution on the Isoindoline (B1297411) Ring System: The aromatic ring of the isoindoline core is amenable to substitution with various electron-donating or electron-withdrawing groups. These modifications can alter the electronic properties of the molecule, potentially enhancing its binding affinity and cellular uptake.

Alterations to the Imide Moiety: While the imide group is a key feature of this compound class, subtle modifications, such as N-alkylation or N-arylation, have been shown to modulate the biological activity of related compounds. nih.gov

A systematic approach to generating a library of analogues, coupled with high-throughput screening, would be instrumental in identifying compounds with improved potency and a more desirable pharmacological profile.

Modification Strategy Rationale Potential Bioactivity Enhancement
Varying the length and branching of the pentanamide chain.To optimize hydrophobic and steric interactions with the target protein.Increased potency and selectivity.
Introducing aromatic or heterocyclic moieties to the side chain.To explore additional binding interactions, such as pi-stacking.Novel mechanisms of action or improved target engagement.
Substitution on the phthalimide (B116566) aromatic ring.To modulate the electronic properties and metabolic stability of the compound.Enhanced bioavailability and reduced off-target effects.
N-functionalization of the imide nitrogen.To alter solubility and cell permeability.Improved pharmacokinetic properties.

Integration of Omics Technologies for Comprehensive Mechanistic Discovery

To fully understand the biological effects of this compound and its future analogues, the integration of various "omics" technologies will be crucial. nih.govunimi.it These high-throughput approaches can provide an unbiased and comprehensive view of the molecular changes induced by the compound within a biological system.

Transcriptomics: Technologies such as RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in cells treated with the compound. This can help identify the signaling pathways and cellular processes that are modulated, offering clues about the compound's mechanism of action. mdpi.com

Proteomics: Quantitative proteomics methods can be employed to identify changes in protein abundance and post-translational modifications upon compound treatment. This can directly pinpoint the protein targets or downstream effectors of this compound.

Metabolomics: By analyzing the global changes in small-molecule metabolites, metabolomics can provide insights into the metabolic pathways affected by the compound. This can be particularly useful for understanding its effects on cellular energy metabolism or biosynthetic pathways. unimi.it

The data generated from these omics platforms can be integrated to construct a detailed molecular portrait of the compound's activity, facilitating the identification of its primary targets and off-target effects. nih.gov

Omics Technology Information Gained Application in Mechanistic Discovery
Transcriptomics (e.g., RNA-Seq) Changes in global gene expression.Identification of perturbed signaling pathways and cellular responses.
Proteomics (e.g., Mass Spectrometry-based) Alterations in protein abundance and post-translational modifications.Direct identification of protein targets and downstream signaling events.
Metabolomics (e.g., LC-MS, NMR) Fluctuations in endogenous small molecule metabolites.Elucidation of effects on cellular metabolism and bioenergetics.

Development of this compound as Chemical Probes for Biological Systems

Leveraging the synthetic accessibility of the isoindoline-1,3-dione scaffold, this compound can be developed into chemical probes to investigate biological systems. nih.govolemiss.edu A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological environment.

The development of such probes would involve the synthesis of analogues that incorporate a "tag" for visualization or affinity purification. This can be achieved by:

Introducing a Reporter Group: A fluorescent dye or a biotin (B1667282) tag could be appended to a non-critical position of the molecule, allowing for the visualization of its subcellular localization or the isolation of its binding partners.

Incorporating a Photo-affinity Label: A photoreactive group, such as a diazirine or an aryl azide (B81097), can be introduced to enable covalent cross-linking to the target protein upon UV irradiation. This allows for the irreversible capture and subsequent identification of the target.

Utilizing "Click Chemistry": An alkyne or azide handle can be synthetically incorporated into the molecule. This allows for the subsequent attachment of a reporter tag via a highly efficient and specific bioorthogonal "click" reaction.

These chemical probes would be invaluable tools for target identification and validation, providing a direct link between the compound and its molecular target, thereby elucidating its mechanism of action at a molecular level.

Probe Type Modification Application
Fluorescent Probe Covalent attachment of a fluorophore.Visualization of subcellular localization and target engagement via microscopy.
Affinity Probe Incorporation of a biotin tag.Isolation and identification of binding partners through affinity purification and mass spectrometry.
Photo-affinity Probe Introduction of a photoreactive group (e.g., diazirine).Covalent cross-linking to the target protein for unambiguous target identification.
Clickable Probe Incorporation of a bioorthogonal handle (e.g., alkyne, azide).Versatile post-synthetic labeling with various reporter tags for diverse applications.

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